molecular formula C15H14FNOS B2403001 N-benzyl-2-(4-fluorophenyl)sulfanylacetamide CAS No. 693265-83-7

N-benzyl-2-(4-fluorophenyl)sulfanylacetamide

Cat. No.: B2403001
CAS No.: 693265-83-7
M. Wt: 275.34
InChI Key: VJZNIUWMDKNJGQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-fluorophenyl)sulfanylacetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a benzyl group, a fluorophenyl group, and a sulfanylacetamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-fluorophenyl)sulfanylacetamide typically involves the reaction of benzylamine with 4-fluorobenzenethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzylamine+4-FluorobenzenethiolThis compound\text{Benzylamine} + \text{4-Fluorobenzenethiol} \rightarrow \text{this compound} Benzylamine+4-Fluorobenzenethiol→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-fluorophenyl)sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl and fluorophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl and fluorophenyl derivatives.

Scientific Research Applications

N-benzyl-2-(4-fluorophenyl)sulfanylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-sulfanylacetamide
  • N-benzyl-2-[(4-fluorophenyl)sulfonyl]acetamide

Uniqueness

N-benzyl-2-(4-fluorophenyl)sulfanylacetamide is unique due to its specific combination of benzyl, fluorophenyl, and sulfanylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZNIUWMDKNJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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